molecular formula C11H9NO2 B3034580 Methyl 3-(3-cyanophenyl)acrylate CAS No. 193151-10-9

Methyl 3-(3-cyanophenyl)acrylate

Cat. No.: B3034580
CAS No.: 193151-10-9
M. Wt: 187.19 g/mol
InChI Key: BQJYULBYGRTLPZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-cyanophenyl)acrylate is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Industrial and Consumer Product Applications

Methyl methacrylate, a related compound to Methyl 3-(3-cyanophenyl)acrylate, is used in industrial and consumer products, forming glass-like materials. In dentistry, it's utilized for dentures, fillings, and coatings. Surgeons use it as a cement for prosthetic devices. Cyano derivatives, like this compound, are used as adhesives (Autian, 1975).

2. Waste Gas Treatment

Methyl acrylate, closely related to this compound, has been studied for waste gas treatment. A biotrickling filter packed with ceramic particles and immobilized with activated sludge showed high efficiency in removing methyl acrylate waste gas (Wu et al., 2016).

3. Solar Cell Applications

Novel organic sensitizers, including cyanoacrylic acid groups similar to this compound, have been engineered for solar cell applications. These sensitizers, when anchored onto TiO2 film, showed high efficiency in photon to current conversion (Kim et al., 2006).

4. Polymer Science

This compound and its derivatives have been studied extensively in polymer science. This includes the synthesis and characterization of polymers and copolymers, exploring their structural and electronic properties (Bertran et al., 2007), (Vijayanand et al., 2008), (Vijayanand et al., 2009).

5. Atmospheric Degradation Studies

Studies on the atmospheric degradation of acrylate esters, similar to this compound, provide insights into their environmental impact and reactivity with atmospheric radicals (Moreno et al., 2014).

6. Antitumor Potential

Quinolinyl acrylate derivatives, structurally related to this compound, have been evaluated for their potential as antitumor agents against human prostate cancer (Rodrigues et al., 2012).

Safety and Hazards

“Methyl 3-(3-cyanophenyl)acrylate” is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

“Methyl 3-(3-cyanophenyl)acrylate” is primarily used for research purposes. Future directions could involve further exploration of its properties and potential applications in various fields such as polymer science .

Properties

IUPAC Name

methyl (E)-3-(3-cyanophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)6-5-9-3-2-4-10(7-9)8-12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJYULBYGRTLPZ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52116-81-1
Record name 52116-81-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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